bis[4-(1H-benzimidazol-2-yl)phenyl]diazene
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Overview
Description
Bis[4-(1H-benzimidazol-2-yl)phenyl]diazene is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad spectrum of biological activities and their structural similarity to naturally occurring nucleotides, which allows them to interact with biological systems effectively .
Preparation Methods
The synthesis of bis[4-(1H-benzimidazol-2-yl)phenyl]diazene typically involves the condensation of o-phenylenediamine with aromatic aldehydes under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis[4-(1H-benzimidazol-2-yl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or aryl halides
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzimidazole derivatives .
Scientific Research Applications
Bis[4-(1H-benzimidazol-2-yl)phenyl]diazene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bis[4-(1H-benzimidazol-2-yl)phenyl]diazene involves its interaction with DNA. The compound binds to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. The molecular targets and pathways involved include DNA binding and cleavage, which disrupts cellular processes and leads to cell death .
Comparison with Similar Compounds
Bis[4-(1H-benzimidazol-2-yl)phenyl]diazene can be compared with other benzimidazole derivatives such as:
- 1,4-bis(1H-benzimidazol-2-yl)benzene
- 4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine
- 2,6-bis(benzimidazol-2-yl)pyridine
These compounds share structural similarities but differ in their specific substituents and electronic properties. This compound is unique due to its specific diazene linkage, which imparts distinct chemical and biological properties .
Properties
CAS No. |
81907-49-5 |
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Molecular Formula |
C26H18N6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
bis[4-(1H-benzimidazol-2-yl)phenyl]diazene |
InChI |
InChI=1S/C26H18N6/c1-2-6-22-21(5-1)27-25(28-22)17-9-13-19(14-10-17)31-32-20-15-11-18(12-16-20)26-29-23-7-3-4-8-24(23)30-26/h1-16H,(H,27,28)(H,29,30) |
InChI Key |
ZRDKQEXGKVXZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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